molecular formula C28H37FO7 B132087 Dexamethasone dipropionate CAS No. 55541-30-5

Dexamethasone dipropionate

Cat. No. B132087
CAS RN: 55541-30-5
M. Wt: 504.6 g/mol
InChI Key: CIWBQSYVNNPZIQ-PKWREOPISA-N
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Description

Dexamethasone dipropionate (DDP) is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties. It is used in various formulations for the treatment of several inflammatory and immune-mediated diseases. DDP is known for its efficacy in reducing symptoms of inflammation and is commonly used in topical ointments for skin conditions and in ocular preparations for eye diseases .

Synthesis Analysis

The synthesis of DDP and its conjug

Scientific Research Applications

In Vitro Potency Comparison

Dexamethasone has been compared with other corticosteroids like beclomethasone dipropionate in terms of potency in different human cell types. This research helps understand the relative effectiveness of dexamethasone in clinical settings, particularly in treating conditions like asthma (Seeto et al., 2000).

Prenatal Exposure Effects

Studies have explored the effects of prenatal exposure to dexamethasone on blood pressure in children and adults. This research provides insights into the long-term effects of prenatal dexamethasone treatment, particularly in cases where it's used to prevent virilization in congenital adrenal hyperplasia (Karlsson et al., 2022).

Impact on Ferroptosis

Recent studies indicate that dexamethasone can sensitize cells to ferroptosis, an iron-dependent form of cell death. This finding has potential implications in treating diseases like acute kidney injury, myocardial infarction, and stroke (von Mässenhausen et al., 2022).

Cognitive Effects in Prenatal Therapy

Research has shown that prenatal treatment with dexamethasone can have sex-dimorphic effects on cognitive functions. This is particularly significant in understanding the safety and efficacy of dexamethasone in prenatal care for conditions like congenital adrenal hyperplasia (Wallensteen et al., 2016).

Metabolic Effects in Different Organs

Dexamethasone's metabolic effects on various organs have been studied, revealing significant perturbations in metabolite levels in organs like the brain, liver, and kidneys. This research provides a comprehensive understanding of the systemic effects of dexamethasone (Dahabiyeh et al., 2020).

Uterine Responses to Hormonal Treatment

The role of dexamethasone in modulating uterine reactions induced by continuous estrogen treatment has been explored, providing insights into the complex interactions between glucocorticoids and estrogen in uterine morphogenesis (Gunin et al., 2001).

Neurodevelopmental Impact of Early Postnatal Treatment

The long-term neurodevelopmental outcomes of early postnatal dexamethasone treatment, especially in the context of chronic lung disease in premature infants, have been a subject of study, shedding light on the implications of using dexamethasone in neonatal care (Shinwell et al., 2000).

Effects on Peripheral Nerve Blood Flow

Research has investigated the effects of dexamethasone on nerve blood flow, which is crucial in understanding the drug's potential neurotoxic injury mechanisms (Shishido et al., 2002).

Enhancing Drug Delivery in Cancer Therapy

Dexamethasone has been shown to normalize the tumor microenvironment, thereby increasing the efficacy of nanocarrier-delivered drugs in cancer treatment, such as in metastatic breast cancer (Martin et al., 2019).

Applications in Inflammatory Diseases

Its role in treating inflammatory diseases, such as Crohn's disease and ulcerative colitis, has been explored, focusing on second-generation corticosteroids like dexamethasone for their efficacy and reduced side effects (de Cassan et al., 2012).

Safety And Hazards

Dexamethasone is suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure . It can weaken your immune system, making it easier for you to get an infection or worsening an infection you already have or have recently had .

Future Directions

Dexamethasone has been used in treating many inflammatory and autoimmune diseases . The encapsulation of a lipidic prodrug of dexamethasone into PLGA-PEG NPs appears as a promising strategy to improve the pharmacological profile and reduce joint inflammation in a murine model of rheumatoid arthritis .

properties

IUPAC Name

[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H37FO7/c1-6-23(33)35-15-22(32)28(36-24(34)7-2)16(3)12-20-19-9-8-17-13-18(30)10-11-25(17,4)27(19,29)21(31)14-26(20,28)5/h10-11,13,16,19-21,31H,6-9,12,14-15H2,1-5H3/t16-,19+,20+,21+,25+,26+,27+,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIWBQSYVNNPZIQ-PKWREOPISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)OC(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)OCC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)OC(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H37FO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3022902
Record name Dexamethasone dipropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3022902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

504.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dexamethasone dipropionate

CAS RN

55541-30-5
Record name Dexamethasone dipropionate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55541-30-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dexamethasone dipropionate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055541305
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dexamethasone dipropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3022902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-fluoro-11β,17,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione 17,21-di(propionate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.254
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DEXAMETHASONE DIPROPIONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3UKR54YXW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
52
Citations
T Suzuki, T Uchino, Y Miyazaki… - Chemical and …, 2012 - jstage.jst.go.jp
Characterization and release profiles of commercial dexamethasone dipropionate (DDP) from an innovator and 2 generic ointments (Methaderm (IM), Promethasone (GP), and …
Number of citations: 13 www.jstage.jst.go.jp
T Suzuki, T Uchino, Y Miyazaki… - Die Pharmazie-An …, 2014 - ingentaconnect.com
… We examined the stability and release profiles of dexamethasone dipropionate (DDP) from admixtures by using an innovator ointment (Methaderm [IM]), two generic ointments (…
Number of citations: 9 www.ingentaconnect.com
FS Palumbo, S Rigogliuso, G Ghersi… - Molecular …, 2013 - ACS Publications
… In particular, nanoparticles of α-elastin-g-PLGA with a mean size of 200 nm have been produced and loaded with dexamethasone dipropionate (10% w/w), chosen as a model drug that …
Number of citations: 11 pubs.acs.org
DFBA Clinical Research Group - Skin research, 1990 - jstage.jst.go.jp
ステロイド外用剤 difluprednate (DFBA, マイザー®) 軟膏と dexamethasone dipropionate (DDP・メサデルム®) 軟膏との臨床的有用性比較を 8 施設参加の下に慢性湿疹患者 19 例, アトピー性…
Number of citations: 0 www.jstage.jst.go.jp
JH Moon, IS Oh, IK Chun - 한국응용약물학회춘계학술발표논문집, 1997 - dbpia.co.kr
Complex formation of practically insoluble dexamethasone dipropionate (DDP) with ${\beta}$-cyclodextrin (${\beta}$-CD), dimethyl-${\beta}$-cyclodextrin (DMCD), trimethyl-${\beta}$-…
Number of citations: 3 www.dbpia.co.kr
P Ankit, G Bharat - Indian Journal of Pharmacy Practice, 2010 - ijopp.org
… Amongst this group, dexamethasone dipropionate (30.28%), budesonide (22.48%), and prednisolone (23.85%) were used predominantly in conditions like bronchial asthma, COPD, …
Number of citations: 16 ijopp.org
B Chen, M Li, M Lin, G Tumambac, A Rustum - Steroids, 2009 - Elsevier
… 6 1/20 volume of 1 N NaOH aq solution was added to dexamethasone dipropionate solution in acetonitrile. The resulting solution was allowed to stand for ca 40 min. Fig. …
Number of citations: 22 www.sciencedirect.com
T Uchino - Skin Permeation and Disposition of Therapeutic and …, 2017 - Springer
… Microscopic images of innovator dexamethasone dipropionate (DDP) ointment (a), generic DDP ointment 1 (b), generic DDP ointment 2 (c), and the cumulative amounts of DDP …
Number of citations: 3 link.springer.com
K Takeda, S Arase, S Takahashi - Drugs, 1988 - Springer
The goal of topical corticosteroid therapy is to maximise the clinical benefits of this highly effective group of drugs, while minimising their adverse effects. Many types of steroid-induced …
Number of citations: 87 link.springer.com
E Sasaki - Contact Dermatitis, 1990 - Wiley Online Library
506 patients were suspected of being allergic to corticosteroid medicaments in our clinic during the 22 years from 1967 to 1988. Patch tests were performed in these patients. Scratch …
Number of citations: 34 onlinelibrary.wiley.com

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